molecular formula C7H5BrF3NO B12329783 2-Amino-3-bromo-5-(trifluoromethyl)phenol

2-Amino-3-bromo-5-(trifluoromethyl)phenol

Cat. No.: B12329783
M. Wt: 256.02 g/mol
InChI Key: AMVIAFUHAWPKLQ-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H5BrF3NO. This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-(trifluoromethyl)phenol can be achieved through various methods. One common approach involves the bromination of 2-Amino-5-(trifluoromethyl)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-3-bromo-5-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the amino and phenol groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-(trifluoromethyl)phenol
  • 2-Amino-3-bromo-4-(trifluoromethyl)phenol
  • 2-Amino-3-chloro-5-(trifluoromethyl)phenol

Uniqueness

2-Amino-3-bromo-5-(trifluoromethyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also imparts unique electronic properties, making it valuable in various applications .

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

2-amino-3-bromo-5-(trifluoromethyl)phenol

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2,13H,12H2

InChI Key

AMVIAFUHAWPKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)N)Br)C(F)(F)F

Origin of Product

United States

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